molecular formula C5H10N2O2 B2378998 2-Pyrrolidinemethanol,1-nitroso-(9CI) CAS No. 68292-94-4

2-Pyrrolidinemethanol,1-nitroso-(9CI)

Cat. No.: B2378998
CAS No.: 68292-94-4
M. Wt: 130.147
InChI Key: QZJDMCADRCEIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinemethanol,1-nitroso-(9CI) is an organic compound that features a nitroso group attached to a pyrrolidine ring, with a methanol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinemethanol,1-nitroso-(9CI) typically involves the nitrosation of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitroso compound.

Industrial Production Methods

Industrial production of 2-Pyrrolidinemethanol,1-nitroso-(9CI) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinemethanol,1-nitroso-(9CI) can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methanol group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of (1-Nitro-pyrrolidin-2-yl)-methanol.

    Reduction: Formation of (1-Amino-pyrrolidin-2-yl)-methanol.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

2-Pyrrolidinemethanol,1-nitroso-(9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a nitrosating agent.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinemethanol,1-nitroso-(9CI) involves its ability to donate a nitroso group to other molecules. This can lead to the formation of nitrosamines, which are compounds of interest due to their biological activity. The molecular targets and pathways involved in its action depend on the specific context in which it is used, such as its interaction with enzymes or other proteins in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (1-Nitroso-pyrrolidin-2-yl)-pyridine 1-oxide
  • (1-Nitroso-pyrrolidin-2-yl)-pyridine

Uniqueness

2-Pyrrolidinemethanol,1-nitroso-(9CI) is unique due to the presence of both a nitroso group and a methanol group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1-nitrosopyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-4-5-2-1-3-7(5)6-9/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJDMCADRCEIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.